Cefuroxime axetil
Übersicht
Beschreibung
Cefuroxime axetil is a second-generation oral cephalosporin antibiotic. It is an acetoxyethyl ester prodrug of cefuroxime, which is effective orally . It is used to treat a wide variety of bacterial infections . This medication belongs to the class of medicines known as cephalosporin antibiotics. It works by killing bacteria or preventing their growth .
Synthesis Analysis
Cefuroxime axetil is a significantly used drug in formulation. A study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .Molecular Structure Analysis
The molecular structure of Cefuroxime axetil was analyzed using various techniques such as scanning electron microscopy (SEM), Fourier transform infrared spectrophotometry (FTIR), powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and zeta potential analysis .Physical And Chemical Properties Analysis
Cefuroxime axetil is a poorly water-soluble drug . The physical and chemical properties of Cefuroxime axetil were analyzed using various techniques such as scanning electron microscopy (SEM), Fourier transform infrared spectrophotometry (FTIR), powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and zeta potential analysis .Wissenschaftliche Forschungsanwendungen
1. Development and Optimization of Cefuroxime Axetil Nanosuspension
- Summary of Application : This study aimed to prepare a nanosuspension of Cefuroxime axetil, a poorly water-soluble drug, to improve its oral bioavailability .
- Methods of Application : The nanosuspension was prepared using an antisolvent precipitation method, followed by ultrasonication. A 32 factorial design was used to investigate the effects of stirring speed and poloxamer 188 concentration on the particle size and entrapment efficiency of the prepared nanosuspension .
- Results : The optimized formulation showed a particle size and zeta potential of 170 nm and -31.3 mV, respectively. The developed nanoformulation showed a 10.98-fold improvement in the oral bioavailability of Cefuroxime axetil .
2. Cefuroxime Axetil-Loaded Liquid Self-Nanoemulsifying Drug Delivery System
- Summary of Application : A lipid-based self-nanoemulsifying drug delivery system (SNEDDS) has been developed and optimized to overcome the incomplete oral bioavailability of Cefuroxime axetil due to its poor solubility and enzymatic conversion to cefuroxime in the gut lumen .
- Methods of Application : The SNEDDS formulations were prepared using the aqueous phase titration method. Thermodynamic stability tests were carried out to rule out any metastable/unstable SNEDDS formulations .
- Results : The droplet size, polydispersity index, zeta potential, and entrapment efficiency of optimized CA-loaded SNEDDS were 18.50 ± 1.83 nm, 0.064 ± 0.008, -22.12 ± 1.20 mV, and 97.62 ± 1.06%, respectively. In vitro release studies revealed that the SNEDDS formulation had increased CA solubility .
3. Cefuroxime Axetil Solid Dispersion with Polyglycolized Glycerides
- Summary of Application : This research aimed to formulate a stable amorphous solid dispersion of Cefuroxime axetil with enhanced solubility and stability against enzymatic degradation .
- Methods of Application : Spray drying was used to obtain a solid dispersion of Cefuroxime axetil with Gelucire 50/13 and Aerosil 200. The formulations were characterized by differential scanning calorimetry, X-ray powder diffraction, scanning electron microscopy, and Fourier transform infrared spectroscopy studies .
- Results : The solid dispersions showed improved solubility and dissolution profiles due to amorphization and formation of solid dispersions with hydrophilic carriers. The improved stability of amorphous Cefuroxime axetil in solid dispersions was attributed to hydrogen bonding .
4. Cefuroxime Axetil-Loaded Solid Lipid Nanoparticles
- Summary of Application : This study focused on the development of Cefuroxime axetil-loaded solid lipid nanoparticles (CA-SLN) for enhanced activity against Staphylococcus aureus biofilm .
- Methods of Application : CA-SLN was prepared using the solvent emulsification/evaporation method with single lipid (stearic acid) and binary lipids (stearic acid and tristearin) .
5. Treatment of Bacterial Infections
- Summary of Application : Cefuroxime axetil is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections .
- Methods of Application : The drug is administered orally, typically twice daily .
- Results : In clinical trials, cefuroxime axetil has demonstrated similar efficacy to established antibacterial agents, including amoxicillin/clavulanic acid and cefaclor .
6. Enhanced Activity Against S. aureus Biofilm
- Summary of Application : This study focused on the development of Cefuroxime axetil-loaded solid lipid nanoparticles (CA-SLN) for enhanced activity against Staphylococcus aureus biofilm .
- Methods of Application : CA-SLN was prepared using the solvent emulsification/evaporation method with single lipid (stearic acid) and binary lipids (stearic acid and tristearin) .
Safety And Hazards
Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .
Zukünftige Richtungen
The future directions for Cefuroxime axetil involve improving its oral bioavailability. A study has shown that a nanosuspension of Cefuroxime axetil prepared using an antisolvent precipitation method, followed by ultrasonication, showed a 10.98-fold improvement in the oral bioavailability of Cefuroxime axetil .
Eigenschaften
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242788 | |
Record name | Cefuroxime axetil, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |
Record name | Cefuroxime axetil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. | |
Record name | Cefuroxime axetil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ceftin | |
Color/Form |
White to almost white crystalline powder, White powder | |
CAS RN |
97232-96-7, 64544-07-6 | |
Record name | Cefuroxime axetil, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefuroxime axetil, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFUROXIME AXETIL, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefuroxime axetil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.